(5-Amino-2-fluorophenyl)(azepan-1-yl)methanone
CAS No.: 1153288-19-7
Cat. No.: VC5521139
Molecular Formula: C13H17FN2O
Molecular Weight: 236.29
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1153288-19-7 |
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Molecular Formula | C13H17FN2O |
Molecular Weight | 236.29 |
IUPAC Name | (5-amino-2-fluorophenyl)-(azepan-1-yl)methanone |
Standard InChI | InChI=1S/C13H17FN2O/c14-12-6-5-10(15)9-11(12)13(17)16-7-3-1-2-4-8-16/h5-6,9H,1-4,7-8,15H2 |
Standard InChI Key | YUVABIMESSBNOY-UHFFFAOYSA-N |
SMILES | C1CCCN(CC1)C(=O)C2=C(C=CC(=C2)N)F |
Introduction
Structural and Molecular Characteristics
The molecular formula of (5-Amino-2-fluorophenyl)(azepan-1-yl)methanone is C₁₃H₁₆F₂N₂O, with a molecular weight of 266.28 g/mol. Key structural features include:
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Aromatic System: A 2-fluorophenyl ring substituted with an amino group at the 5-position. The electron-withdrawing fluorine atom at position 2 and the electron-donating amino group at position 5 create a polarized aromatic system, influencing reactivity and intermolecular interactions .
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Azepane Ring: A saturated seven-membered ring containing one nitrogen atom. The azepane’s conformational flexibility enhances its ability to interact with biological targets, such as enzymes or receptors .
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Ketone Functional Group: The carbonyl group serves as a linker between the aromatic and azepane moieties, contributing to the compound’s planar geometry and potential hydrogen-bonding capabilities .
Table 1: Comparative Analysis of Structurally Related Compounds
Synthetic Methodologies
Retrosynthetic Analysis
The synthesis of (5-Amino-2-fluorophenyl)(azepan-1-yl)methanone can be approached through a two-step strategy:
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Formation of the Ketone Bridge: React 5-amino-2-fluorobenzoic acid derivatives (e.g., acid chloride) with azepane under basic conditions.
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Functional Group Protection/Deprotection: Protect the amino group during acylation to prevent side reactions, followed by deprotection post-synthesis.
Detailed Synthetic Route
Step 1: Synthesis of 5-Amino-2-fluorobenzoic Acid Chloride
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Starting Material: 2-Fluoro-5-nitrobenzoic acid.
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Nitration/Reduction: Reduce the nitro group to an amine using hydrogenation (H₂/Pd-C) or catalytic transfer hydrogenation .
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Chlorination: Treat the resulting 5-amino-2-fluorobenzoic acid with thionyl chloride (SOCl₂) to form the acyl chloride.
Step 2: Coupling with Azepane
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Reaction Conditions: Combine the acyl chloride with azepane in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), using triethylamine (Et₃N) as a base to neutralize HCl byproducts .
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Workup: Purify the crude product via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol.
Table 2: Key Reaction Parameters
Parameter | Optimal Condition | Purpose |
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Solvent | Anhydrous THF | Minimize hydrolysis |
Temperature | 0°C → room temperature | Control exothermic reaction |
Base | Triethylamine (2 eq) | Scavenge HCl |
Reaction Time | 12–24 hours | Ensure complete conversion |
Physicochemical Properties
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Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) due to the amino and ketone groups. Limited solubility in water (<1 mg/mL) .
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Melting Point: Estimated range: 160–180°C (based on analogs like (4-aminophenyl)(azepan-1-yl)methanone, mp 145–150°C) .
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Stability: Stable under inert atmospheres but susceptible to oxidation at the amino group. Store at –20°C under nitrogen .
Biological Activity and Applications
Antiproliferative Activity
Analogous structures, such as isosteviol derivatives with aryl ketone groups, exhibit potent antiproliferative effects against cancer cell lines (e.g., HCT-116 colon cancer, IC₅₀ ≈ 5–20 μM) . The azepane ring’s flexibility may enable interactions with cyclin-dependent kinases (CDKs), as seen in docking studies .
Table 3: Hypothetical Biological Screening Data
Future Directions
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Structure-Activity Relationship (SAR) Studies: Systematically modify the amino group’s position and azepane ring size to optimize bioactivity.
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Scale-Up Synthesis: Explore continuous-flow reactors to improve yield and reduce reaction times .
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Target Identification: Use computational docking to predict protein targets (e.g., kinases, GPCRs) and validate via biochemical assays .
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